

# Tubeimoside I: A Duality in Angiogenesis Regulation via the eNOS-VEGF Pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Tubeimoside I (Standard) |           |
| Cat. No.:            | B7971815                 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tubeimoside I (TBM), a triterpenoid saponin derived from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a fascinating duality, Tubeimoside I has been reported to possess both pro-angiogenic and anti-angiogenic properties, primarily through its modulation of the endothelial nitric oxide synthase (eNOS)-vascular endothelial growth factor (VEGF) signaling pathway. This technical guide synthesizes the current understanding of Tubeimoside I's paradoxical effects on angiogenesis, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action, supporting quantitative data, and detailed experimental protocols. The context-dependent nature of Tubeimoside I's activity presents both challenges and opportunities for its therapeutic application, warranting a thorough examination of the available evidence.

## Section 1: The Pro-Angiogenic Facet of Tubeimoside I

In the context of therapeutic angiogenesis for ischemic diseases, Tubeimoside I has demonstrated a potent pro-angiogenic capacity. Research indicates that it can stimulate the viability, migration, and tube formation of endothelial cells, critical processes in the formation of new blood vessels. The underlying mechanism involves the activation of the eNOS-VEGF signaling pathway.



### **Quantitative Data: Pro-Angiogenic Effects**

The following tables summarize the key quantitative findings from studies investigating the proangiogenic effects of Tubeimoside I.

Table 1: In Vitro Effects of Tubeimoside I on Human Umbilical Vein Endothelial Cells (HUVECs)

| Parameter          | Treatment<br>Group | Concentration | Result    | Fold Change<br>vs. Control |
|--------------------|--------------------|---------------|-----------|----------------------------|
| Cell Viability     | Tubeimoside I      | 1 μg/mL       | Increased | ~1.2                       |
| 5 μg/mL            | Increased          | ~1.4          |           |                            |
| Cell Migration     | Tubeimoside I      | 5 μg/mL       | Increased | ~1.5                       |
| Tube Formation     | Tubeimoside I      | 5 μg/mL       | Increased | ~1.8                       |
| eNOS<br>Expression | Tubeimoside I      | 5 μg/mL       | Increased | ~2.0                       |
| VEGF<br>Expression | Tubeimoside I      | 5 μg/mL       | Increased | ~1.7                       |

Table 2: In Vivo Effects of Tubeimoside I in a Mouse Hindlimb Ischemia Model

| Parameter              | Treatment<br>Group | Dosage      | Result    | Fold Change<br>vs. Control |
|------------------------|--------------------|-------------|-----------|----------------------------|
| Blood Flow<br>Recovery | Tubeimoside I      | 1 mg/kg/day | Improved  | ~1.6                       |
| Capillary Density      | Tubeimoside I      | 1 mg/kg/day | Increased | ~1.5                       |

#### **Signaling Pathway**

Tubeimoside I promotes angiogenesis by initiating a signaling cascade that enhances the expression and activity of eNOS, leading to increased nitric oxide (NO) production. This, in turn, upregulates the expression of VEGF, a potent angiogenic factor that stimulates endothelial cell proliferation, migration, and differentiation.





Click to download full resolution via product page

**Pro-Angiogenic Signaling Pathway of Tubeimoside I.** 

### Section 2: The Anti-Angiogenic Facet of Tubeimoside I

In stark contrast to its role in tissue ischemia, Tubeimoside I exhibits potent anti-angiogenic and anti-tumor effects in the context of cancer. It has been shown to suppress tumor growth and vascularization by inhibiting endothelial cell function and promoting the degradation of key angiogenic receptors.

### **Quantitative Data: Anti-Angiogenic Effects**

The following tables summarize the key quantitative findings from studies investigating the antiangiogenic effects of Tubeimoside I.

Table 3: In Vitro Effects of Tubeimoside I on Endothelial Cells in a Cancer Context

| Parameter               | Cell Line | Concentration | Result    | % Inhibition vs. Control |
|-------------------------|-----------|---------------|-----------|--------------------------|
| Cell Viability          | eEND2     | 5 μΜ          | Decreased | ~20%                     |
| 10 μΜ                   | Decreased | ~40%          |           |                          |
| Cell Migration          | eEND2     | 5 μΜ          | Inhibited | ~50%                     |
| VEGFR2 Protein<br>Level | HUVEC     | 10 μΜ         | Decreased | ~60%                     |
| Tie2 Protein<br>Level   | HUVEC     | 10 μΜ         | Decreased | ~55%                     |



Table 4: In Vivo Effects of Tubeimoside I in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

| Parameter                | Treatment<br>Group | Dosage  | Result     | % Reduction vs. Control |
|--------------------------|--------------------|---------|------------|-------------------------|
| Tumor Growth             | Tubeimoside I      | 5 mg/kg | Suppressed | ~50%                    |
| Tumor<br>Vascularization | Tubeimoside I      | 5 mg/kg | Reduced    | ~45%                    |

### **Signaling Pathway**

In a tumor microenvironment, Tubeimoside I appears to function by inducing the proteasomal degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie2, two critical receptor tyrosine kinases for angiogenesis. This degradation disrupts downstream signaling pathways, including the PI3K/Akt pathway, leading to the inhibition of endothelial cell survival, proliferation, and migration, and ultimately suppressing tumor angiogenesis.









Click to download full resolution via product page

 To cite this document: BenchChem. [Tubeimoside I: A Duality in Angiogenesis Regulation via the eNOS-VEGF Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7971815#tubeimoside-i-regulation-of-enos-vegf]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com